N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzenesulfonamide
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Overview
Description
N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzenesulfonamide is a complex organic compound featuring a tetrahydropyrazolo[1,5-a]pyrazine core
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit activity against various infectious diseases .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information in the literature . It’s worth noting that similar pyrazolo[1,5-a]pyrazine derivatives have shown more activity on kinase inhibition .
Biochemical Pathways
Similar compounds have been reported to exhibit antibacterial, antifungal, and antiviral activities , suggesting that they may interfere with the biochemical pathways of these organisms.
Result of Action
Similar compounds have been reported to exhibit antibacterial, antifungal, and antiviral activities , suggesting that they may have a significant impact on the cellular functions of these organisms.
Biochemical Analysis
Biochemical Properties
N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzenesulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including phosphatidylinositol 3-kinase (PI3K) and its regulatory subunits . These interactions are primarily characterized by binding to the active sites of these enzymes, leading to either inhibition or activation of their biochemical functions. The compound’s sulfonamide group is particularly important for its binding affinity and specificity towards these biomolecules .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, particularly the PI3K/Akt pathway, which is critical for cell growth, proliferation, and survival . Additionally, this compound affects gene expression by modulating transcription factors and other regulatory proteins. Its impact on cellular metabolism includes alterations in glucose uptake and utilization, which are essential for maintaining cellular energy balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of PI3K by binding to its catalytic subunit, thereby preventing the phosphorylation of downstream targets . This inhibition leads to a cascade of events that alter cellular functions, including changes in gene expression and metabolic processes. The compound’s ability to modulate enzyme activity is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of PI3K activity, resulting in persistent changes in cellular functions. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits PI3K activity without causing significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic use while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination. The compound’s metabolism leads to the formation of various metabolites that can influence metabolic flux and metabolite levels within cells. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm, where it interacts with cytosolic enzymes and proteins. Additionally, the compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. These localization patterns are critical for understanding the compound’s activity and function within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the cycloaddition of diazo compounds to acetylenes, forming the tetrahydropyrazolo[1,5-a]pyrazine core. This reaction is often carried out in the presence of a catalyst and under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cycloaddition reactions, followed by purification steps such as crystallization or chromatography to ensure high purity. The specific conditions, including temperature, pressure, and solvents, are optimized to maximize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including viral infections and cancer.
Industry: Utilized in the development of advanced materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanamine
- N-Ethyl-N-(5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-yl)methyl)ethanamine
Uniqueness
N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydropyrazolo[1,5-a]pyrazine core is a key differentiator, providing unique reactivity and interaction potential compared to other similar compounds .
Properties
IUPAC Name |
4-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-17(2)23(21,22)14-5-3-12(4-6-14)15(20)18-9-10-19-13(11-18)7-8-16-19/h3-8H,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQIVTOTBZRXKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN3C(=CC=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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